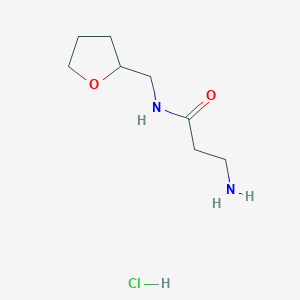![molecular formula C14H11NO4 B1440923 4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1000587-29-0](/img/structure/B1440923.png)
4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
Übersicht
Beschreibung
Biphenyl compounds, such as “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid”, are organic compounds that consist of two benzene rings connected by a single covalent bond . They are used in a wide range of applications, including the production of various drugs, agricultural products, and organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of biphenyl compounds often involves metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is widely used due to its mild conditions and functional group tolerance .Molecular Structure Analysis
The molecular structure of biphenyl compounds consists of two connected phenyl rings . The exact structure of “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would require more specific information.Chemical Reactions Analysis
Biphenyls undergo similar reactions to benzene, including electrophilic substitution reactions . The specific reactions of “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents . The specific physical and chemical properties of “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would require more specific information.Wirkmechanismus
Target of action
Many aromatic compounds like “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” are often involved in reactions at the benzylic position . The benzylic position is the carbon atom adjacent to the aromatic ring, which is often the site of electrophilic substitution .
Mode of action
The compound might interact with its targets through processes like free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound and its targets .
Biochemical pathways
The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, certain reactions like bromination of nitrobenzene require strong heating .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can undergo electrophilic substitution reactions, similar to benzene, due to the presence of the biphenyl structure . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The nitro group in 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can undergo reduction reactions, leading to the formation of amino derivatives that can further interact with other biomolecules .
Cellular Effects
4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism . This compound can also induce oxidative stress in cells due to the presence of the nitro group, which can generate reactive oxygen species (ROS) during its metabolism . These ROS can affect cellular functions, including DNA damage, protein oxidation, and lipid peroxidation.
Molecular Mechanism
The molecular mechanism of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes such as cytochrome P450, leading to enzyme inhibition or activation . The nitro group can undergo reduction to form amino derivatives, which can further interact with DNA and proteins, leading to changes in gene expression . Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade into various metabolites, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can lead to cumulative oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can cause adverse effects such as liver toxicity, oxidative stress, and inflammation .
Metabolic Pathways
4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and amino derivatives . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound can also influence the degradation of other xenobiotics by competing for the same metabolic enzymes .
Transport and Distribution
The transport and distribution of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as metabolism and signaling.
Subcellular Localization
4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization within these organelles can influence its interactions with biomolecules and its role in cellular processes such as energy production and protein synthesis .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(7-11)15(18)19/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYMLBWUVKFDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688630 | |
| Record name | 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000587-29-0 | |
| Record name | 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)


![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)




![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)



